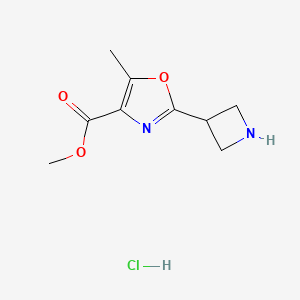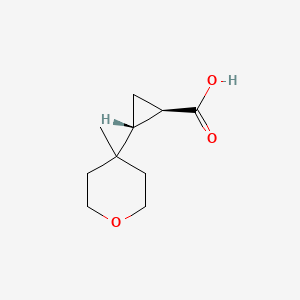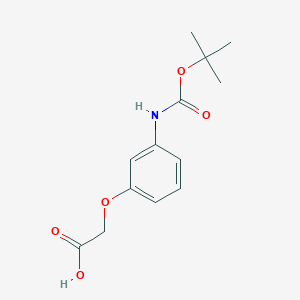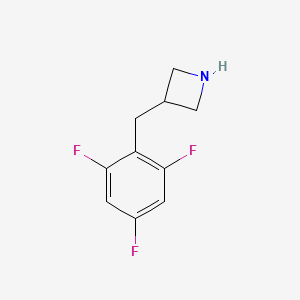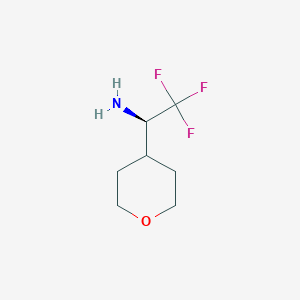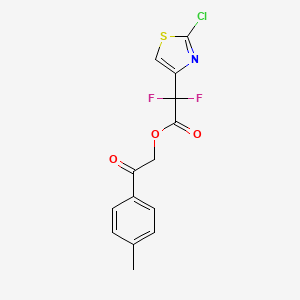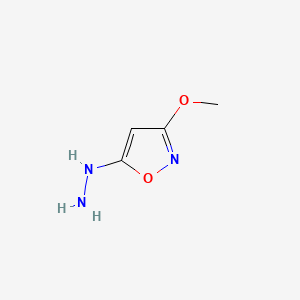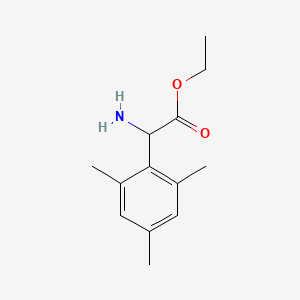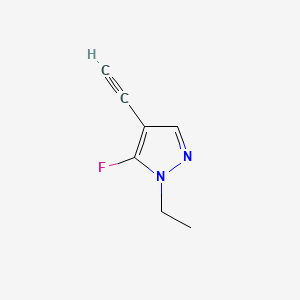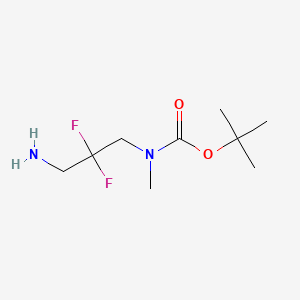
tert-butylN-(3-amino-2,2-difluoropropyl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-(3-amino-2,2-difluoropropyl)-N-methylcarbamate is a chemical compound with the molecular formula C8H16F2N2O2 and a molecular weight of 210.22 g/mol This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and two fluorine atoms attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(3-amino-2,2-difluoropropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2,2-difluoropropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(3-amino-2,2-difluoropropyl)-N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while substitution reactions can produce a variety of N-substituted carbamates.
Scientific Research Applications
tert-ButylN-(3-amino-2,2-difluoropropyl)-N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butylN-(3-amino-2,2-difluoropropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The presence of fluorine atoms in the structure enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
tert-ButylN-(3-amino-2,2-difluoropropyl)carbamate: A closely related compound with similar structural features and reactivity.
N1-Boc-2,2-difluoropropane-1,3-diamine: Another related compound used in similar applications.
Uniqueness
tert-ButylN-(3-amino-2,2-difluoropropyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both tert-butyl and difluoropropyl groups enhances its stability and reactivity, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C9H18F2N2O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H18F2N2O2/c1-8(2,3)15-7(14)13(4)6-9(10,11)5-12/h5-6,12H2,1-4H3 |
InChI Key |
ZGHZNSJVLCLRMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


